![molecular formula C11H8ClN5 B2950487 2-chloro-N-phenyl-7H-purin-6-amine CAS No. 185408-97-3](/img/structure/B2950487.png)
2-chloro-N-phenyl-7H-purin-6-amine
Overview
Description
2-chloro-N-phenyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H8ClN5 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-chloro-N-phenyl-7H-purin-6-amine involves the introduction of a phenyl group and a purinylsulfanyl group onto an acetic acid molecule . The exact synthesis process may vary depending on the specific requirements of the research.Molecular Structure Analysis
The molecular weight of 2-chloro-N-phenyl-7H-purin-6-amine is 245.67 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
2-chloro-N-phenyl-7H-purin-6-amine is a solid compound . It has a melting point of >300°C and a boiling point of 279.76°C . The compound is slightly soluble in water and DMSO . It has a predicted pKa of 7.17±0.20 .Scientific Research Applications
Medical Intermediate
This compound is used as an intermediate in the synthesis of various pharmaceuticals .
Organic Synthesis
It serves as an organic intermediate, potentially in the synthesis of more complex chemical entities .
Enzymatic Synthesis
It finds its uses in the enzymatic synthesis of nucleoside analogs such as 2′-deoxyguanosine and other purine derivatives .
Cytokinin Oxidase/Dehydrogenase Inhibition
Derivatives of 2-Chloro-6-anilinopurine have been found to be effective inhibitors of cytokinin oxidase/dehydrogenase (CKX) enzyme, which has implications in plant biology and agriculture .
In Vitro Plant Propagation
In the field of plant tissue culture, this compound may be explored as an alternative to other cytokinins like 6-benzylaminopurine for in vitro plant propagation .
The above applications are based on the information gathered from the search results. Further research and specialized databases may provide additional applications and more detailed information for each field.
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-phenyl-7H-purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFOFMISVJXDFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-phenyl-7H-purin-6-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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